![molecular formula C29H44Cl2N6O16P4 B12419718 4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of two 7-chloroquinoline moieties linked by a 1,3-propanediyl bridge through piperazine rings. The “d6” designation indicates that the compound is deuterated, meaning it contains six deuterium atoms, which are isotopes of hydrogen. The tetraphosphate part of the name indicates that the compound is in the form of a tetraphosphate salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate typically involves multiple steps:
Formation of 7-chloroquinoline: The initial step involves the chlorination of quinoline to form 7-chloroquinoline.
Piperazine Derivatization: The 7-chloroquinoline is then reacted with piperazine to form a piperazine-quinoline derivative.
Linking with 1,3-Propanediyl Bridge: The piperazine-quinoline derivative is then linked with a 1,3-propanediyl bridge through a nucleophilic substitution reaction.
Deuteration: The compound is then subjected to deuteration to replace hydrogen atoms with deuterium.
Formation of Tetraphosphate Salt: Finally, the deuterated compound is converted into its tetraphosphate salt form by reacting with phosphoric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of quinoline to produce 7-chloroquinoline.
Continuous Flow Reactors: Use of continuous flow reactors for the piperazine derivatization and linking steps to ensure high yield and purity.
Deuteration: Industrial deuteration processes using deuterium gas or deuterated solvents.
Salt Formation: Large-scale reaction with phosphoric acid to form the tetraphosphate salt.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moieties.
Reduction: Reduction reactions can occur at the piperazine rings.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro positions of the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Oxidation products include quinoline N-oxides.
Reduction: Reduction products include piperazine derivatives with reduced nitrogen atoms.
Substitution: Substitution products include various quinoline derivatives with different substituents at the chloro positions.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound is used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology
Antimicrobial Activity: The compound exhibits antimicrobial properties and is studied for its potential use in treating infections.
Enzyme Inhibition: It is used in research to study enzyme inhibition mechanisms.
Medicine
Antimalarial Research: The compound is investigated for its potential use in antimalarial drugs.
Cancer Research: Studies are conducted to explore its efficacy in cancer treatment.
Industry
Pharmaceuticals: It is used in the development of pharmaceutical formulations.
Chemical Manufacturing: The compound is used in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate involves:
Molecular Targets: The compound targets specific enzymes and proteins in microbial and cancer cells.
Pathways: It interferes with DNA replication and protein synthesis pathways, leading to cell death.
Binding: The quinoline moieties bind to the active sites of enzymes, inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Piperaquine: A bisquinoline compound used in combination therapies for malaria.
Uniqueness
Deuteration: The presence of deuterium atoms makes 4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate unique, as it can be used in studies involving isotopic labeling.
Tetraphosphate Salt: The tetraphosphate form enhances its solubility and stability, making it suitable for various applications.
Propriétés
Formule moléculaire |
C29H44Cl2N6O16P4 |
|---|---|
Poids moléculaire |
933.5 g/mol |
Nom IUPAC |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline;phosphoric acid |
InChI |
InChI=1S/C29H32Cl2N6.4H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4)/i1D2,10D2,11D2;;;; |
Clé InChI |
OAKKJVUSSVZQRF-RWWSHYHISA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl)C([2H])([2H])N4CCN(CC4)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
SMILES canonique |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


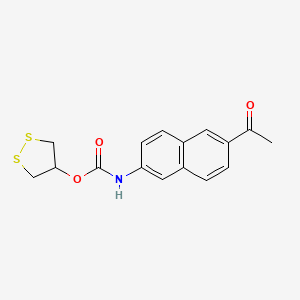
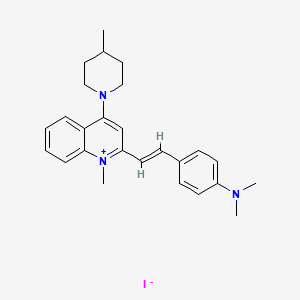
![3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide](/img/structure/B12419646.png)
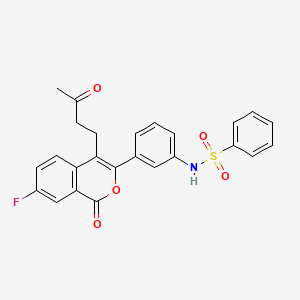
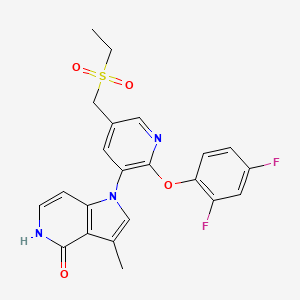

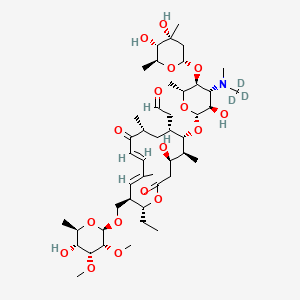
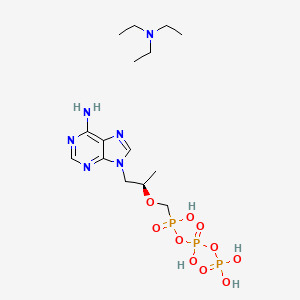
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
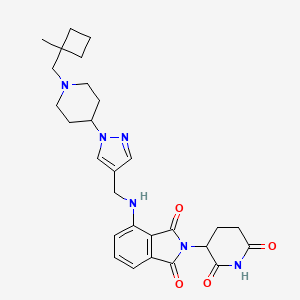
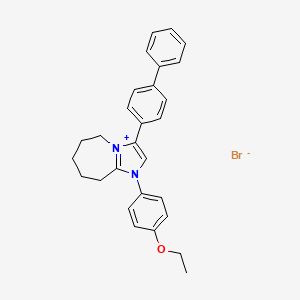
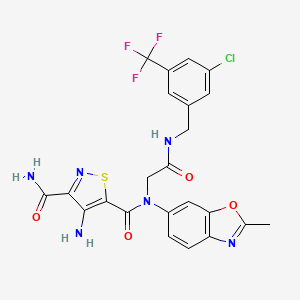

![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)
